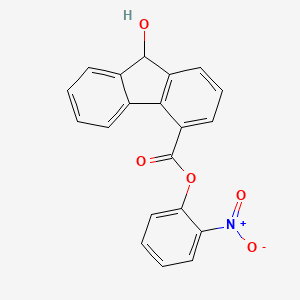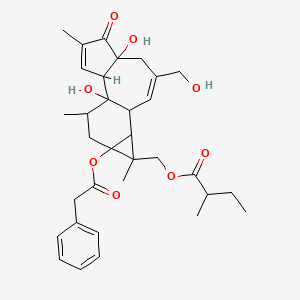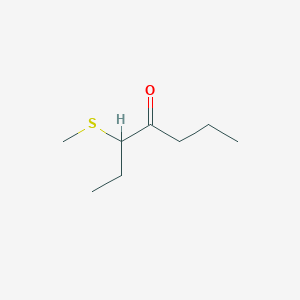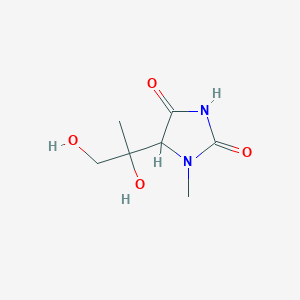![molecular formula C27H56O3 B14483910 1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane CAS No. 65811-29-2](/img/structure/B14483910.png)
1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane is an organic compound with a complex structure characterized by multiple octyloxy groups attached to a propan-2-yl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane typically involves the reaction of 1,3-dihydroxypropane with octyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups are replaced by octyloxy groups. The reaction conditions usually require heating and stirring to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the octyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Compounds with new functional groups replacing the octyloxy groups.
Scientific Research Applications
1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The compound can form micelles or vesicles, encapsulating other molecules and facilitating their transport. This property is particularly useful in drug delivery and emulsification processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(allyloxy)-2-propanol
- 1,3-bis-(2-Propynyloxy)propan-2-ol
- 1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate
Uniqueness
1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane stands out due to its multiple octyloxy groups, which impart unique amphiphilic properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions, such as in surfactants and drug delivery systems.
Properties
CAS No. |
65811-29-2 |
|---|---|
Molecular Formula |
C27H56O3 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
1-(2,3-dioctoxypropoxy)octane |
InChI |
InChI=1S/C27H56O3/c1-4-7-10-13-16-19-22-28-25-27(30-24-21-18-15-12-9-6-3)26-29-23-20-17-14-11-8-5-2/h27H,4-26H2,1-3H3 |
InChI Key |
CJIIRBYQYMZSBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC(COCCCCCCCC)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


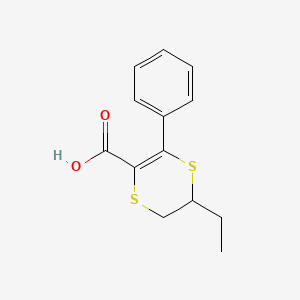
![1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B14483830.png)
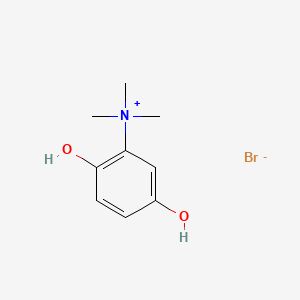
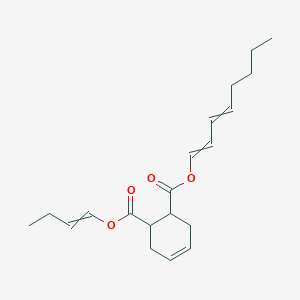
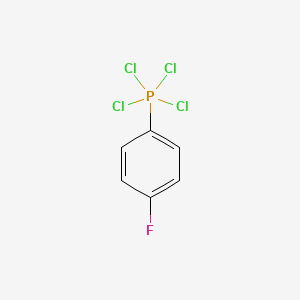
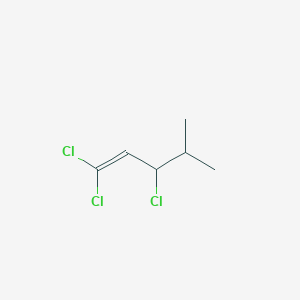
![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)
![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)
